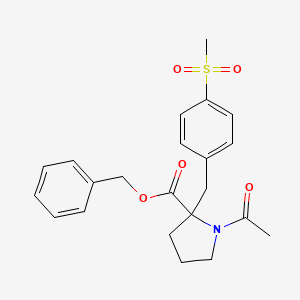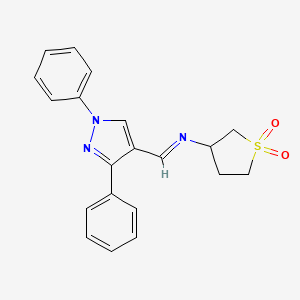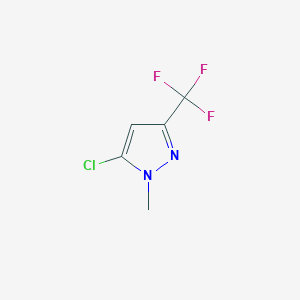
5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide-derived compounds, including those with structures similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide, typically involves complex reactions with transition metals to form new ligands and complexes. These processes are characterized using various analytical techniques like IR, NMR, mass spectrometry, and X-ray diffraction to confirm the structures of the synthesized compounds (Chohan & Shad, 2011).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray crystallography, providing detailed insights into their geometry, bonding, and overall structural configuration. For instance, ligands like 4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate show an octahedral geometry, which is crucial for understanding the compound's reactivity and interactions (Chohan & Shad, 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, indicating their reactivity towards different substances. Their interaction with transition metals to form complexes and their antibacterial and antifungal activities highlight their chemical properties and potential applicability in different fields (Chohan & Shad, 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
- Sulfonamide-derived compounds, including those with a structure similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide, have been synthesized and characterized for their physical and spectral properties. For example, Chohan and Shad (2011) investigated sulfonamide-derived new ligands and their transition metal complexes, revealing insights into their bonding, structure, and potential biological activities (Chohan & Shad, 2011).
Biological Activity
- The antimicrobial activity of sulfonamides containing structures related to this compound has been studied. For instance, Alyar et al. (2018) synthesized new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes, demonstrating significant antimicrobial activities against various bacterial strains (Alyar et al., 2018).
Pharmaceutical Potential
- Compounds similar to this compound have shown potential in pharmaceutical applications. For example, Krátký et al. (2012) studied the antimicrobial activity of sulfonamides containing different scaffolds, highlighting their potential in developing new therapeutic agents (Krátký et al., 2012).
Photodynamic Therapy Applications
- Related compounds have been investigated for their suitability in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, demonstrating their potential as Type II photosensitizers in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Antitumor and Antibacterial Potential
- The synthesis of thiophene derivatives, closely related to the molecular structure , has shown promising results in antitumor and antibacterial applications. Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, demonstrating significant activity against various cancer cell lines and bacterial strains (Hafez et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide' involves the reaction of 3,4-dimethylisoxazole with 2-methylbenzylamine to form an intermediate, which is then reacted with thiophene-2-sulfonyl chloride to yield the final product.", "Starting Materials": [ "3,4-dimethylisoxazole", "2-methylbenzylamine", "thiophene-2-sulfonyl chloride" ], "Reaction": [ "Step 1: 3,4-dimethylisoxazole is reacted with 2-methylbenzylamine in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to yield the final product.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
1251584-08-3 |
Formule moléculaire |
C22H20N4O3S2 |
Poids moléculaire |
452.55 |
Nom IUPAC |
N-(2,5-dimethylphenyl)-2-(2-methylsulfanyl-5,7-dioxo-6-phenyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C22H20N4O3S2/c1-13-9-10-14(2)16(11-13)23-17(27)12-25-19-18(31-21(24-19)30-3)20(28)26(22(25)29)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,23,27) |
Clé InChI |
HLNHWYLBNHHBBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC(=N3)SC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)
![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2484324.png)



![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484330.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)